![molecular formula C13H11IN2O3S B3478443 N-[4-(aminosulfonyl)phenyl]-4-iodobenzamide](/img/structure/B3478443.png)
N-[4-(aminosulfonyl)phenyl]-4-iodobenzamide
Overview
Description
Scientific Research Applications
Pharmaceutical Industry
Sulfonamides, which include “4-iodo-N-(4-sulfamoylphenyl)benzamide”, are a very important class of compounds in the pharmaceutical industry . They are widely used as anticancer, anti-inflammatory, antiviral agents and are well known for their antibacterial and enzyme inhibitor properties .
Synthesis of New Derivatives
The compound can be used in the synthesis of new derivatives. For example, a new class of sulfonamide derivatives has been synthesized from 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives .
Antioxidant Activity
Some benzamide compounds, which include “4-iodo-N-(4-sulfamoylphenyl)benzamide”, have shown antioxidant activity. They have been found to exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamides have been found to have antibacterial activity. For instance, one of the benzamide compounds has been shown to exhibit effective antimicrobial activity .
Glaucoma Treatment
Sulfonamides, including “4-iodo-N-(4-sulfamoylphenyl)benzamide”, have been synthesized and used in the treatment of glaucoma .
Lithium Ion Conducting Electrolytes
Acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide (AN/ASPAA) copolymers, which include “4-iodo-N-(4-sulfamoylphenyl)benzamide”, have been synthesized and used as a host of lithium ion conducting electrolytes .
Mechanism of Action
Target of Action
4-iodo-N-(4-sulfamoylphenyl)benzamide, also known as N-[4-(aminosulfonyl)phenyl]-4-iodobenzamide, is a derivative of sulfonamides . Sulfonamides are a significant class of compounds in the pharmaceutical industry, known for their diverse biological properties . They are widely used as anticancer, anti-inflammatory, antiviral agents, and well known for their antibacterial and enzyme inhibitor properties . .
Mode of Action
Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .
Biochemical Pathways
Sulfonamides, in general, are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This disruption can lead to a halt in bacterial growth and replication .
Result of Action
As a sulfonamide derivative, it may exhibit antibacterial, anticancer, anti-inflammatory, and antiviral activities .
properties
IUPAC Name |
4-iodo-N-(4-sulfamoylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIBGVWOAOUMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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